molecular formula C19H13ClFNO2 B5489439 (E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile

(E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile

Cat. No.: B5489439
M. Wt: 341.8 g/mol
InChI Key: UJAUSBDOTRNQEO-NVNXTCNLSA-N
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Description

(E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes chloro, methoxy, prop-2-ynoxy, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Prop-2-ynoxyphenyl Intermediate: This step involves the reaction of 3-chloro-5-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate to form 3-chloro-5-methoxy-4-prop-2-ynoxyphenol.

    Coupling with Fluorophenyl Group: The intermediate is then coupled with 3-fluorobenzaldehyde using a base such as sodium hydride in a solvent like dimethylformamide to form the corresponding chalcone.

    Formation of the Nitrile Group: The final step involves the reaction of the chalcone with a nitrile source such as malononitrile in the presence of a base like piperidine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Corresponding substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research is ongoing to explore its effects on cellular pathways and its potential therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-chloro-4-methoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
  • (E)-3-(3-chloro-5-methoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
  • (E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile

Uniqueness

(E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile is unique due to the presence of the prop-2-ynoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO2/c1-3-7-24-19-17(20)9-13(10-18(19)23-2)8-15(12-22)14-5-4-6-16(21)11-14/h1,4-6,8-11H,7H2,2H3/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAUSBDOTRNQEO-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)F)Cl)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)Cl)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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